Diphenylmethyl isocyanide

Catalog No.
S714855
CAS No.
3128-85-6
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylmethyl isocyanide

CAS Number

3128-85-6

Product Name

Diphenylmethyl isocyanide

IUPAC Name

[isocyano(phenyl)methyl]benzene

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H

InChI Key

REKQCRSUOJRCDV-UHFFFAOYSA-N

SMILES

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2

Diphenylmethyl isocyanide (CAS 3128-85-6), frequently referred to as benzhydryl isocyanide, is a highly versatile, crystalline reagent widely procured for multicomponent reactions (MCRs) such as the Ugi and Passerini condensations [1]. Unlike standard aliphatic isocyanides, it functions as a "convertible isocyanide" (CIC), meaning the resulting amide can be selectively cleaved post-condensation to reveal free carboxylic acids, esters, or primary amides [2]. As a stable solid with a low odor profile, it offers excellent shelf life and predictable reactivity, making it a critical building block for the synthesis of complex heterocycles, peptidomimetics, and active pharmaceutical ingredients where downstream structural modification is required.

Substituting diphenylmethyl isocyanide with common, lower-cost alternatives like tert-butyl isocyanide (t-BuNC) or cyclohexyl isocyanide (CyNC) fundamentally alters the downstream utility of the synthesized product [1]. Standard isocyanides generate highly stable secondary amides that are notoriously resistant to cleavage, effectively trapping the target molecule and preventing further functionalization [2]. Furthermore, volatile aliphatic isocyanides possess an intensely pungent, offensive odor that complicates laboratory handling, requires specialized ventilation, and poses significant scale-up challenges . Diphenylmethyl isocyanide overcomes these barriers by providing a cleavable benzhydryl group while existing as an easily weighable, low-odor crystalline solid, directly reducing processing bottlenecks and enabling advanced synthetic sequences [1].

Post-Condensation Convertibility and Cleavage Efficiency

The primary procurement advantage of diphenylmethyl isocyanide is its well-established role as a convertible isocyanide. Following an Ugi four-component reaction, the resulting diphenylmethyl amides can be efficiently cleaved under acidic conditions (e.g., trifluoroacetic acid) or via nitrosation to yield free acids or esters in high yields (>80%) [1]. In stark contrast, standard tert-butyl amides derived from tert-butyl isocyanide are highly sterically hindered and resist cleavage under identical mild conditions, typically yielding <5% of the deprotected product[2].

Evidence DimensionPost-condensation amide cleavage yield
Target Compound DataDiphenylmethyl isocyanide (>80% cleavage to free acid/ester under mild acidic/nitrosation conditions)
Comparator Or Baselinetert-butyl isocyanide (<5% cleavage under identical conditions)
Quantified Difference>75% increase in deprotection yield
ConditionsUgi product subjected to standard acidic deprotection or nitrosation

Enables the use of the Ugi reaction as a transient scaffolding step for synthesizing unprotected peptides and complex APIs, which is impossible with standard isocyanides.

Physical State and Odor-Related Handling Metrics

Processability and operator safety are major factors in isocyanide procurement. Diphenylmethyl isocyanide is a crystalline solid at room temperature, which drastically reduces its vapor pressure and mitigates the foul, pervasive odor characteristic of the isocyanide class. Conversely, tert-butyl isocyanide is a highly volatile liquid (boiling point 91°C) that requires strict containment protocols and specialized fume hood handling to prevent facility contamination [1]. The solid state of diphenylmethyl isocyanide allows for precise gravimetric dispensing without the severe handling risks associated with volatile liquid analogs [2].

Evidence DimensionPhysical state and handling profile
Target Compound DataDiphenylmethyl isocyanide (Crystalline solid, low odor, easily weighable)
Comparator Or Baselinetert-butyl isocyanide (Volatile liquid, bp ~91°C, highly pungent odor)
Quantified DifferenceElimination of high-volatility handling requirements
ConditionsStandard ambient laboratory and manufacturing conditions

Significantly reduces the overhead costs and safety risks associated with handling volatile, foul-smelling reagents during large-scale manufacturing.

Synthetic Efficiency in Multicomponent Reactions

Despite its bulky benzhydryl group, diphenylmethyl isocyanide maintains excellent reactivity profiles in standard multicomponent reactions. Studies demonstrate that it achieves condensation yields of 75-90% in Ugi and Passerini reactions, directly comparable to the yields obtained with unhindered aliphatic isocyanides like cyclohexyl isocyanide[1]. This ensures that chemists do not have to sacrifice primary reaction efficiency to gain the downstream benefits of convertibility and odor control .

Evidence DimensionPrimary Ugi-4CR condensation yield
Target Compound DataDiphenylmethyl isocyanide (75-90% typical yield)
Comparator Or BaselineCyclohexyl isocyanide (75-90% typical yield)
Quantified DifferenceParity in primary yield, with added convertibility
ConditionsStandard Ugi four-component reaction conditions (e.g., methanol, room temperature)

Validates that adopting this specialized convertible reagent does not incur a penalty in the efficiency of the initial multicomponent assembly step.

Synthesis of N-Unprotected Peptides and Amino Acids

Because the diphenylmethyl group can be selectively removed post-condensation, this compound is the premier choice for synthesizing N-unprotected amino acids and peptidomimetics via the Ugi reaction [1]. This application is critical in drug discovery workflows where free functional groups are required for subsequent coupling steps or target binding [2].

Large-Scale Industrial Multicomponent Synthesis

In pilot-plant and industrial-scale manufacturing, the foul odor and high volatility of standard isocyanides create severe environmental and safety bottlenecks[1]. The solid state and low odor profile of diphenylmethyl isocyanide make it highly suitable for bulk procurement and large-scale multicomponent reactions, ensuring compliance with facility safety standards while maintaining high synthetic throughput .

Preparation of Complex Heterocycles and Beta-Lactams

Diphenylmethyl isocyanide is extensively used in the synthesis of complex heterocyclic scaffolds, such as nocardicins and other beta-lactams, where post-condensation transformation of the amide into an ester or free acid is mandatory [1]. Its predictable cleavage via nitrosation provides a reliable synthetic route that is inaccessible when using non-convertible isocyanides [2].

XLogP3

3.2

Dates

Last modified: 08-15-2023

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